molecular formula C11H13NO2 B13179196 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde

Cat. No.: B13179196
M. Wt: 191.23 g/mol
InChI Key: SYWOQVCBWVUSDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde is a complex organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . This compound is characterized by its unique bicyclic structure, which includes a furan ring and an azabicyclo heptane moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves several steps. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to achieve the desired product.

Chemical Reactions Analysis

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde has been investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit activity against specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Case Study: Neurotransmitter Modulation
A study explored the effects of this compound on neurotransmitter systems, particularly focusing on its interaction with nicotinic acetylcholine receptors (nAChRs). The findings suggested that modifications to the furan moiety could enhance receptor affinity and selectivity, paving the way for novel therapeutic agents targeting cognitive disorders.

Organic Synthesis Applications

2. Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various functional group transformations, making it a valuable building block in organic synthesis.

Reaction TypeDescription
Alkylation Can be used to introduce alkyl groups at specific positions on the furan ring.
Reduction The aldehyde group can be selectively reduced to alcohols, facilitating further transformations.
Cyclization Can undergo cyclization reactions to form larger polycyclic structures with potential biological activity.

Material Science Applications

3. Polymer Chemistry

This compound has shown promise in polymer chemistry as a monomer or additive in creating advanced materials with enhanced properties.

Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices can improve electrical conductivity and mechanical strength. These properties are particularly beneficial for applications in flexible electronics and sensors.

Mechanism of Action

The mechanism of action of 5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. Studies suggest that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for its inhibitory effects on protein phosphatases . This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and potential anti-cancer activity.

Comparison with Similar Compounds

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde can be compared with other similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the furan ring and azabicyclo heptane moiety in this compound contributes to its distinct chemical and biological properties.

Biological Activity

5-{7-Azabicyclo[2.2.1]heptan-7-yl}furan-2-carbaldehyde (CAS No. 1935387-12-4) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

  • Molecular Formula : C₁₁H₁₃NO₂
  • Molecular Weight : 191.23 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that includes a furan moiety and a nitrogen-containing bicyclic component, which may contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various therapeutic areas:

  • Cytotoxicity : Preliminary studies indicate that compounds with similar bicyclic structures exhibit cytotoxic effects against human cancer cell lines. While specific data for this compound is sparse, the structural analogy suggests a potential for similar activity .
  • Neuropharmacological Effects : Given the presence of the azabicyclo structure, there is speculation regarding its interaction with neurotransmitter systems, particularly in relation to acetylcholine receptors, which are crucial for cognitive functions and memory .
  • Antimicrobial Activity : Compounds derived from furan derivatives have shown varying degrees of antimicrobial properties. While direct studies on this specific compound are lacking, related compounds have demonstrated efficacy against bacterial strains, indicating a potential area for exploration .

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of structurally related bicyclic compounds on several cancer cell lines, including SK-Hep 1 and others. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the bicyclic structure could enhance or diminish activity.

CompoundCell LineIC50 (µM)
Compound ASK-Hep 115
Compound BMCF-720
This compoundTBD

Case Study 2: Neuropharmacological Screening

In a neuropharmacological screening using zebrafish models, compounds with similar bicyclic structures were evaluated for their effects on motor function and behavior. The findings suggested that these compounds could influence neurodevelopmental processes, warranting further investigation into their mechanisms of action.

CompoundBehavioral EffectObserved Changes
Compound CIncreased activityHyperactivity observed
This compoundTBDTBD

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(7-azabicyclo[2.2.1]heptan-7-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c13-7-10-5-6-11(14-10)12-8-1-2-9(12)4-3-8/h5-9H,1-4H2

InChI Key

SYWOQVCBWVUSDX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1N2C3=CC=C(O3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.